

Technical Guide: 4-(2-Chloroethyl)-1H-pyrazole Hydrochloride

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Compound of Interest

Compound Name:	4-(2-Chloroethyl)-1H-pyrazole hydrochloride
CAS No.:	103433-17-6
Cat. No.:	B024929

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Executive Summary

4-(2-Chloroethyl)-1H-pyrazole hydrochloride is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive small molecules. Its structural core—a pyrazole ring substituted at the 4-position with a reactive chloroethyl side chain—serves as a versatile "linker" motif in medicinal chemistry. This compound is particularly valued for its ability to introduce the pyrazole moiety, a pharmacophore known for improving metabolic stability and binding affinity in kinase inhibitors and GPCR ligands, while simultaneously providing an electrophilic handle for further functionalization.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, analytical characterization, and safety protocols.

Physicochemical Profile & Molecular Weight Analysis

Understanding the precise molecular weight is critical for stoichiometry in synthetic workflows. A common source of error in laboratory settings is the confusion between the free base and the hydrochloride salt forms.

Molecular Identity

Property	Specification
IUPAC Name	4-(2-Chloroethyl)-1H-pyrazole hydrochloride
Common Name	4-(2-Chloroethyl)pyrazole HCl
CAS Number (Free Base)	438475-37-7
CAS Number (HCl Salt)	Note: Often referenced under the free base CAS in catalogs; verify specific product CoA.
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, DMSO, Methanol; sparingly soluble in DCM

Molecular Weight Calculation

The molecular weight must be calculated based on the specific form used in the reaction.

Form	Chemical Formula	Molecular Weight (g/mol)
Free Base		130.58
Hydrochloride Salt		167.04

Critical Note: Commercial supplies are typically the monohydrochloride salt (MW 167.04) due to its superior stability and crystallinity compared to the free base. Always correct reaction stoichiometry for the salt mass.

Synthetic Pathways & Manufacturing

The synthesis of **4-(2-Chloroethyl)-1H-pyrazole hydrochloride** generally proceeds via the functionalization of the corresponding alcohol precursor. This route is preferred for its scalability

and the high purity of the resulting alkyl chloride.

Primary Synthetic Route: Deoxychlorination

The most robust method involves the conversion of 4-(2-hydroxyethyl)-1H-pyrazole to the chloride using thionyl chloride (

).

This reaction is typically driven by the formation of the gaseous byproducts

and

, which drives the equilibrium forward.

Reaction Scheme:

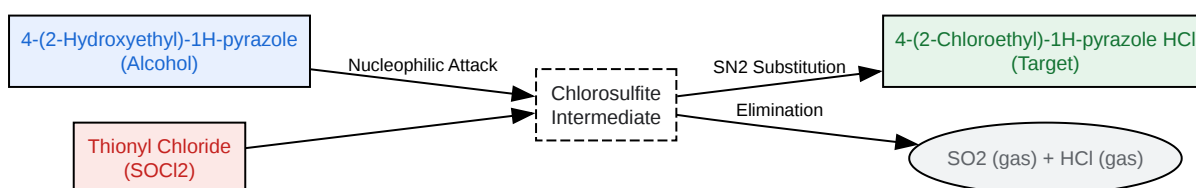
- Precursor: 4-(2-Hydroxyethyl)-1H-pyrazole
- Reagent: Thionyl Chloride ()
- Solvent: Dichloromethane (DCM) or Chloroform ()
- Temperature: Reflux ()

Step-by-Step Protocol:

- Dissolution: Dissolve 1.0 eq of 4-(2-hydroxyethyl)-1H-pyrazole in anhydrous DCM under an inert atmosphere ().
- Addition: Dropwise add 1.2–1.5 eq of at to control the exotherm.

- Reflux: Warm to room temperature and then reflux for 2–4 hours. Monitor consumption of starting material via TLC or LC-MS.
- Work-up: Evaporate the solvent and excess under reduced pressure.
- Isolation: The residue is typically the hydrochloride salt.^[1] It can be recrystallized from Ethanol/Ether to yield the pure product.

Visualization of Synthetic Logic



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Figure 1: Deoxychlorination pathway transforming the hydroxyethyl precursor to the target chloroethyl pyrazole.

Analytical Characterization (QC)

To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters should be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
10.0 -- 12.0	Broad Singlet	2H	NH (Pyrazole) + HCl proton
7.60 -- 7.80	Singlet	2H	Pyrazole C3-H and C5-H (Symmetric)
3.80	Triplet (Hz)	2H	(Alpha to Chlorine)
2.95	Triplet (Hz)	2H	(Beta to Chlorine)

Note: In the free base, the pyrazole NH is broad and may not be visible depending on water content. In the HCl salt, the acidic protons often exchange, creating a broad downfield signal.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI Positive (+).
- Expected Mass:

(for the

isotope).
- Isotopic Pattern: A characteristic 3:1 ratio for M+H (131) and M+H+2 (133) confirms the presence of a single chlorine atom.

Applications in Drug Discovery

4-(2-Chloroethyl)-1H-pyrazole hydrochloride acts as a "masked" electrophile. Under basic conditions, the free base is generated, and the alkyl chloride becomes susceptible to nucleophilic attack.

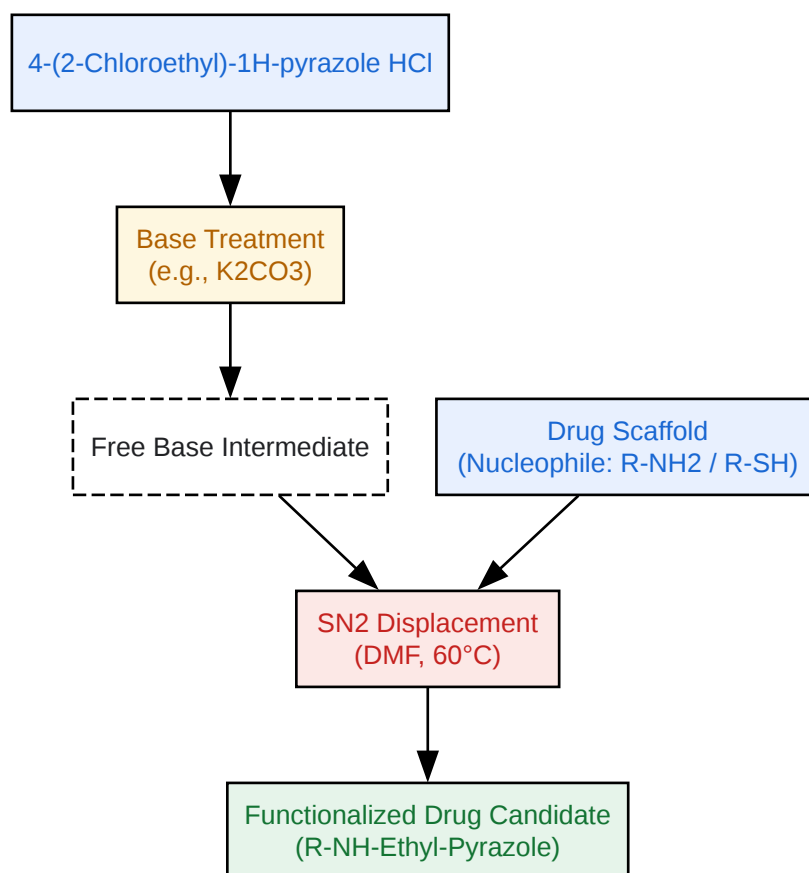
Mechanism of Action: Nucleophilic Substitution

The primary utility is the alkylation of amines, thiols, or phenoxides. This reaction attaches the ethyl-pyrazole motif to a core scaffold (e.g., a kinase hinge binder).

Key Reaction Conditions:

- Base: Potassium Carbonate () or Cesium Carbonate ().
- Solvent: DMF or Acetonitrile (ACN).
- Catalyst: Potassium Iodide (KI) is often added (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the substitution.

Application Workflow Diagram



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Figure 2: Workflow for utilizing the compound as an alkylating agent in medicinal chemistry.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Description
Acute Toxicity	H302	Harmful if swallowed.[2]
Skin Irritation	H315	Causes skin irritation.[2][3]
Eye Irritation	H319	Causes serious eye irritation. [2][3]
STOT-SE	H335	May cause respiratory irritation.[2][3]

Handling Protocol:

- Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a desiccator at .
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.
- Disposal: Dispose of as halogenated organic waste.

References

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